molecular formula C8H18ClNO B13606226 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride

1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride

Cat. No.: B13606226
M. Wt: 179.69 g/mol
InChI Key: IAAYEJNOCHLXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a derivative of cyclopentane, featuring a cyclopentyl group attached to a methylaminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride typically involves the reaction of cyclopentyl derivatives with methylamine and ethanol under controlled conditions. The process may include steps such as:

    Cyclopentylation: Introduction of the cyclopentyl group to the ethanolamine backbone.

    Methylamination: Reaction with methylamine to form the methylamino group.

    Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may be optimized for yield and cost-effectiveness, employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction may produce cyclopentyl alcohols.

Scientific Research Applications

1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

  • 1-Cyclopentyl-2-(methylamino)ethan-1-one
  • 1-Cyclopentyl-2-(methylamino)ethan-1-ol

Uniqueness: 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride is unique due to its specific structural features, such as the presence of both cyclopentyl and methylamino groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it suitable for various applications.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

1-cyclopentyl-2-(methylamino)ethanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-9-6-8(10)7-4-2-3-5-7;/h7-10H,2-6H2,1H3;1H

InChI Key

IAAYEJNOCHLXLW-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1CCCC1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.